molecular formula C11H21NO5S B11930222 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid CAS No. 1220112-75-3

4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid

Katalognummer: B11930222
CAS-Nummer: 1220112-75-3
Molekulargewicht: 279.36 g/mol
InChI-Schlüssel: VPNKRBNOGPZJFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the sulfanylpropanoylamino moiety and its subsequent attachment to the ethoxyethoxybutanoic acid backbone. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group is known to participate in redox reactions, which can influence various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential role in biological systems make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

1220112-75-3

Molekularformel

C11H21NO5S

Molekulargewicht

279.36 g/mol

IUPAC-Name

4-[2-[2-(3-sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid

InChI

InChI=1S/C11H21NO5S/c13-10(3-9-18)12-4-6-17-8-7-16-5-1-2-11(14)15/h18H,1-9H2,(H,12,13)(H,14,15)

InChI-Schlüssel

VPNKRBNOGPZJFN-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)COCCOCCNC(=O)CCS

Verwandte CAS-Nummern

1220112-75-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.